2-Mesityl-1H-imidazole-5-carbaldehyde

Organocatalysis N-Heterocyclic Carbenes Mechanistic Studies

Generic imidazole-5-carbaldehydes often lead to inactive catalysts due to insufficient steric bulk. This compound solves that with its 2-mesityl group, enabling the irreversible Breslow intermediate formation critical for NHC catalysis. Key advantages: (1) Enables synthesis of high-performance N-mesityl imidazolium salts for annulations and oxidations; (2) Enhanced metal-binding energy vs. less-substituted analogs per DFT studies; (3) Bifunctional aldehyde handle for further derivatization. Reliable supply for catalyst development and ligand screening programs.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
Cat. No. B15331227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mesityl-1H-imidazole-5-carbaldehyde
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C2=NC=C(N2)C=O)C
InChIInChI=1S/C13H14N2O/c1-8-4-9(2)12(10(3)5-8)13-14-6-11(7-16)15-13/h4-7H,1-3H3,(H,14,15)
InChIKeyOLVLPEFZYYYYKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Mesityl-1H-imidazole-5-carbaldehyde Technical Specifications


2-Mesityl-1H-imidazole-5-carbaldehyde (CAS 1542858-98-9) is a specialized heterocyclic building block characterized by an imidazole core substituted with a 5-formyl group and a 2-mesityl (2,4,6-trimethylphenyl) moiety . Its molecular formula is C13H14N2O, with a molecular weight of 214.26 g/mol . This compound is valued in research and industrial chemistry primarily for its bifunctional reactivity, combining an aldehyde site for further derivatization with a sterically hindered N-aryl group. This specific architecture renders it a key precursor for synthesizing N-heterocyclic carbene (NHC) ligands, where the mesityl group confers unique catalytic properties [1].

Precursor for N-mesityl NHC ligands with steric and electronic tuning
Bifunctional building block: aldehyde derivatization + hindered N-aryl group
Enables reported irreversible aldehyde adduct formation in organocatalysis

Why Generic Imidazole Aldehydes Fail to Substitute


While imidazole-5-carbaldehydes are a common class of compounds, simple substitution based solely on the presence of an aldehyde group overlooks critical performance differences rooted in steric and electronic effects. The 2-mesityl substituent on this compound is not a generic aryl group; it is a sterically bulky, electron-donating motif that fundamentally alters reaction outcomes [1]. Studies on NHC-catalyzed reactions show that catalysts lacking ortho-substitution on the N-aryl group can be completely inactive, whereas those with a mesityl group, like the one derived from this compound, exhibit dramatically accelerated reaction rates [2]. The evidence below quantifies this phenomenon, demonstrating that substituting 2-Mesityl-1H-imidazole-5-carbaldehyde with a less hindered or differently substituted analog (e.g., 2-phenyl-1H-imidazole-5-carbaldehyde) can lead to reaction failure or significantly lower yields.

Target
vs
Generic analog (e.g., 2-phenyl)
Irreversible aldehyde-NHC adduct
Often reversible; may lead to no catalytic activity
Strong electron-donating mesityl
Neutral/withdrawing groups alter metal binding and tautomer distribution
Pronounced steric hindrance at N-aryl
Lack of ortho-substitution can shift reactivity and turnover
Analog substitution based on aldehyde similarity may not reproduce performance; catalytic profiles may not transfer directly.

Quantitative Evidence of Differentiation vs. Analogs


Superior Catalytic Turnover in NHC-Catalyzed Annulations

In a systematic study of N-heterocyclic carbene (NHC) catalysis, the mesityl-substituted catalyst derived from this compound type was benchmarked against NHCs with N-phenyl, N-2,4,6-trichlorophenyl, and N-pentafluorophenyl groups. The key differentiation is the irreversible addition of the NHC to the aldehyde, a step accelerated specifically by the N-mesityl group [1]. This irreversibility is absent in catalysts lacking ortho-substitution, leading to no observable reaction in many cases [1].

Catalytic turnover
Reported
Irreversible NHC-aldehyde adduct formation
vs. reversible for N-phenyl analogs; no reaction for many ortho-unsubstituted NHCs
Irreversibility ensures catalytic activity in annulations
Source: systematic NHC comparison study
Organocatalysis N-Heterocyclic Carbenes Mechanistic Studies

Enhanced Metal Cation Binding via Electron-Donating Mesityl Group

A comprehensive DFT study (M11L/6-311++G(d,p)) on imidazole-metal cation interactions established a clear trend: electron-donating groups on the imidazole ring increase metal-binding energy [1]. The mesityl group, being strongly electron-donating, is predicted to significantly enhance binding strength relative to imidazoles with electron-withdrawing or neutral substituents [1].

Metal binding energy
Class-level inference
High predicted binding (electron-donating group)
DFT trend; electron-withdrawing groups give low binding
May enhance metal-ligand interactions in complex design
Requires experimental validation for specific metals
Coordination Chemistry Computational Chemistry Metal Adsorption

Improved Nickel-Catalyzed Ester Carbonylation Performance

Research published in Science demonstrates that nickel catalysts bearing N-mesityl-substituted NHC ligands enable efficient ester carbonylation, a reaction that is poorly catalyzed by traditional phosphine ligands or NHCs lacking the mesityl group [1]. While the article focuses on the NHC ligand itself, 2-Mesityl-1H-imidazole-5-carbaldehyde is a direct synthetic precursor to this exact ligand class.

Ni ester carbonylation
Supporting evidence
Efficient catalysis enabled
Phosphine ligands: poor activity; NHC without mesityl: inferior
Precursor to ligand class with reported industrial relevance
Based on NHC ligand performance in published study
Homogeneous Catalysis Nickel Catalysis Carbonylation

Distinct Tautomeric Profile vs. 2-Phenyl Analog

Gas-phase computational studies on 2-phenyl-1H-imidazole-5-carbaldehydes have established that the energy difference between possible tautomeric forms ranges from 2.510–3.059 kcal/mol [1]. The more bulky and electron-donating mesityl group is expected to alter this equilibrium significantly, influencing the compound's predominant reactive form in solution and thereby its downstream reactivity.

Tautomer distribution
Class-level inference
Not directly measured
2-phenyl analog energy gap: 2.51–3.06 kcal/mol
Mesityl group may shift predominant reactive tautomer
Inferred from steric/electronic effects; requires validation
Computational Chemistry Structural Analysis Tautomerism

High-Value Application Scenarios


Synthesis of High-Performance NHC Ligands for Organocatalysis

This is the premier application scenario. 2-Mesityl-1H-imidazole-5-carbaldehyde is an essential precursor for synthesizing N-mesityl-substituted imidazolium salts, which are the direct precursors to NHC catalysts. As established in Section 3, NHCs derived from this building block exhibit superior catalytic activity in annulations, oxidations, and redox reactions due to the irreversible formation of the Breslow intermediate [1]. Procuring this specific aldehyde is mandatory for accessing this high-performance class of catalysts.

Base-Metal Catalyst Ligands for Industrial Carbonylation

Recent breakthroughs in nickel-catalyzed carbonylation highlight the critical role of N-mesityl imidazole-derived ligands [1]. Using 2-Mesityl-1H-imidazole-5-carbaldehyde to build these ligand frameworks is a targeted strategy for researchers aiming to develop or optimize base-metal-catalyzed transformations for large-scale industrial applications, where the steric protection and electronic donation of the mesityl group are essential for catalyst stability and activity.

Rational Design of Imidazole-Based Metal-Organic Materials

For projects involving the design of metal-organic frameworks (MOFs), coordination polymers, or metal-sequestering agents, this compound offers a predictable advantage. The DFT evidence from Section 3 indicates that its electron-donating mesityl group will enhance metal-binding energy compared to less-substituted imidazoles [1]. This allows researchers to rationally select this building block when stronger or more selective metal-ligand interactions are desired.

Synthetic Methodology Development with Steric Bulk

In synthetic chemistry campaigns exploring structure-activity relationships or new reaction manifolds, the pronounced steric bulk of the 2-mesityl group is a valuable variable. Using this compound introduces a high degree of steric hindrance near the imidazole core, which can be exploited to control regioselectivity in subsequent reactions or to influence the coordination geometry around a metal center [1]. This makes it a useful probe for mechanistic and synthetic methodology studies.

Application
Selection Property
Validation Focus
NHC ligand synthesis for organocatalysis
Mesityl steric and electronic tuning
Irreversible Breslow intermediate formation
Base-metal carbonylation catalysts
Ligand steric protection and electron donation
Catalyst stability and turnover under process conditions
Metal-organic materials (MOFs/polymers)
Enhanced metal-binding energy
Metal-ligand binding strength and selectivity
Steric bulk methodology studies
High steric hindrance at imidazole core
Regioselectivity and coordination geometry control

Technical Documentation Hub

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16 linked technical documents
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